

# Application Notes and Protocols for IR-825 Cell Labeling

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## Compound of Interest

Compound Name: IR-825

Cat. No.: B12378672

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **IR-825**, a near-infrared (NIR) fluorescent dye, for the labeling of live cells. This document outlines detailed protocols for cell labeling, assessment of cytotoxicity, and quantification of labeling efficiency. The information is intended to assist researchers in developing robust and reproducible cell-based assays for applications in drug discovery and cellular analysis.

## Introduction to IR-825

**IR-825** is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, allowing for potential conjugation to other molecules.[1] This dye and similar heptamethine cyanines have been noted for their preferential uptake and retention in cancer cells compared to normal cell lines, making them valuable tools for cancer research.[2] The mechanism of uptake is suggested to be mediated by organic anion transporting polypeptides (OATPs), with the dye localizing in the mitochondria and lysosomes of cancer cells.[2] The NIR fluorescence properties of **IR-825** are advantageous for live-cell imaging due to reduced autofluorescence from biological samples and deeper tissue penetration of light.[3]

## Data Presentation

**Table 1: Physicochemical Properties of IR-825**

Property	Value	Reference
Molecular Formula	C <sub>54</sub> H <sub>48</sub> BrClN <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	904.34 g/mol	[1]
Excitation (in nanomicelles)	~780 nm	[4]
Emission (in nanomicelles)	~830 nm	[4]
Solvent for Stock	DMSO or Ethanol	[1]

**Table 2: Recommended Starting Conditions for Cell Labeling (Requires Optimization)**

Parameter	Suggested Range	Notes
Cell Type	Adherent or Suspension Mammalian Cells	Optimization is crucial for each cell line.
IR-825 Concentration	1 - 10 µM	Start with a low concentration to minimize potential cytotoxicity.[2][5]
Incubation Time	15 - 60 minutes	Longer times may increase signal but also potential toxicity.
Incubation Temperature	37°C	Standard cell culture conditions.
Cell Density	1 x 10 <sup>5</sup> to 1 x 10 <sup>6</sup> cells/mL	Adjust based on the cell type and experimental format.

**Table 3: Example Cytotoxicity Data for a Cyanine-Based Probe (FS-HS-1)**

Incubation Time	IC50 Value	Reference
Not specified	23.25 $\mu$ M	[5]
Not specified	21.52 $\mu$ M	[5]
Not specified	8.55 $\mu$ M	[5]
24 hours	8.36 $\mu$ M	[5]

Note: This data is for a different cyanine probe and should be used as a general guideline for designing cytotoxicity experiments for **IR-825**. It is recommended to perform a dose-response study to determine the IC50 for your specific cell line.

## Experimental Protocols

### Protocol for IR-825 Stock Solution Preparation

- Reagent Preparation: Allow the vial of **IR-825** to equilibrate to room temperature before opening.
- Dissolution: Prepare a 1 mM stock solution by dissolving the appropriate amount of **IR-825** in anhydrous DMSO or ethanol.[1]
- Mixing: Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for up to one month at -20°C.[1]

### Protocol for Direct Labeling of Live Cells with IR-825

This protocol provides a general guideline for labeling cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

- Cell Preparation: Culture cells to the desired confluency. For adherent cells, trypsinize and resuspend in complete culture medium. For suspension cells, pellet by centrifugation and resuspend in complete culture medium.

- **Cell Counting:** Count the cells and adjust the density to  $1 \times 10^6$  cells/mL in pre-warmed, serum-free medium or PBS.
- **Staining Solution Preparation:** Dilute the 1 mM **IR-825** stock solution in the cell suspension to a final concentration of 1-10  $\mu$ M. A starting concentration of 1  $\mu$ M is recommended.[2]
- **Incubation:** Incubate the cells with the **IR-825** staining solution for 15-30 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform labeling.
- **Washing:** Stop the labeling reaction by adding at least 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- **Final Wash:** Wash the cell pellet twice with PBS to remove any unbound dye.
- **Resuspension:** Resuspend the labeled cells in the appropriate medium for downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.

## Protocol for Cell Viability Assessment (MTT Assay)

This protocol is to determine the cytotoxicity of **IR-825** on the chosen cell line.

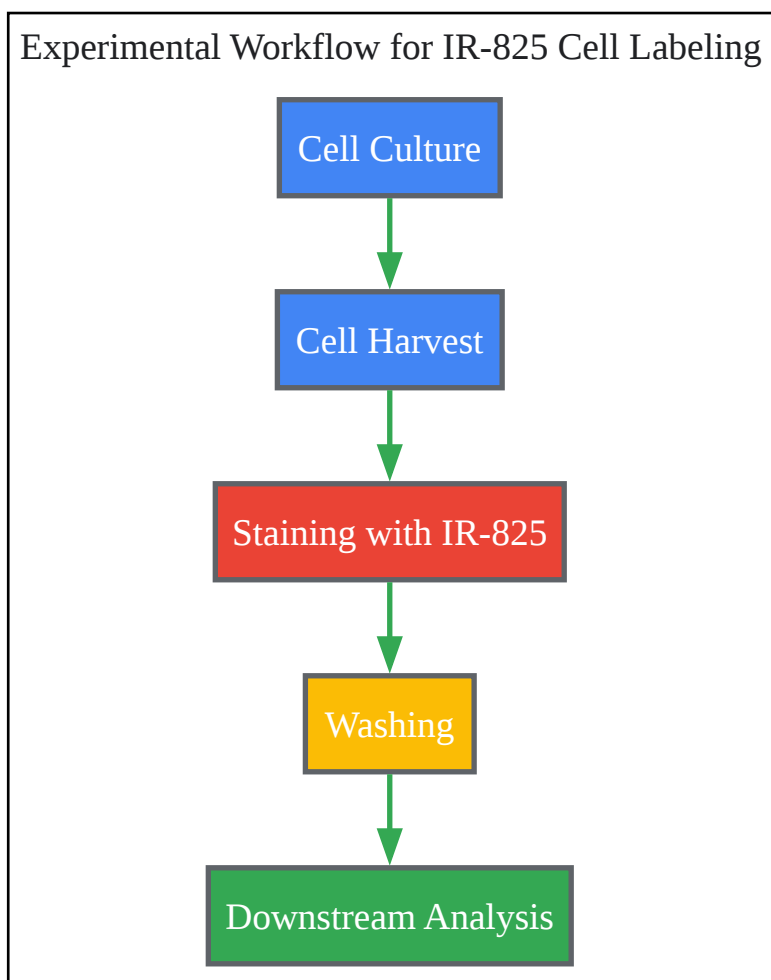
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Prepare a serial dilution of **IR-825** in complete culture medium and add it to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest **IR-825** treatment.
- **Incubation:** Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of **IR-825** to determine the IC50 value.

## Protocol for Quantification of Labeling Efficiency (Flow Cytometry)

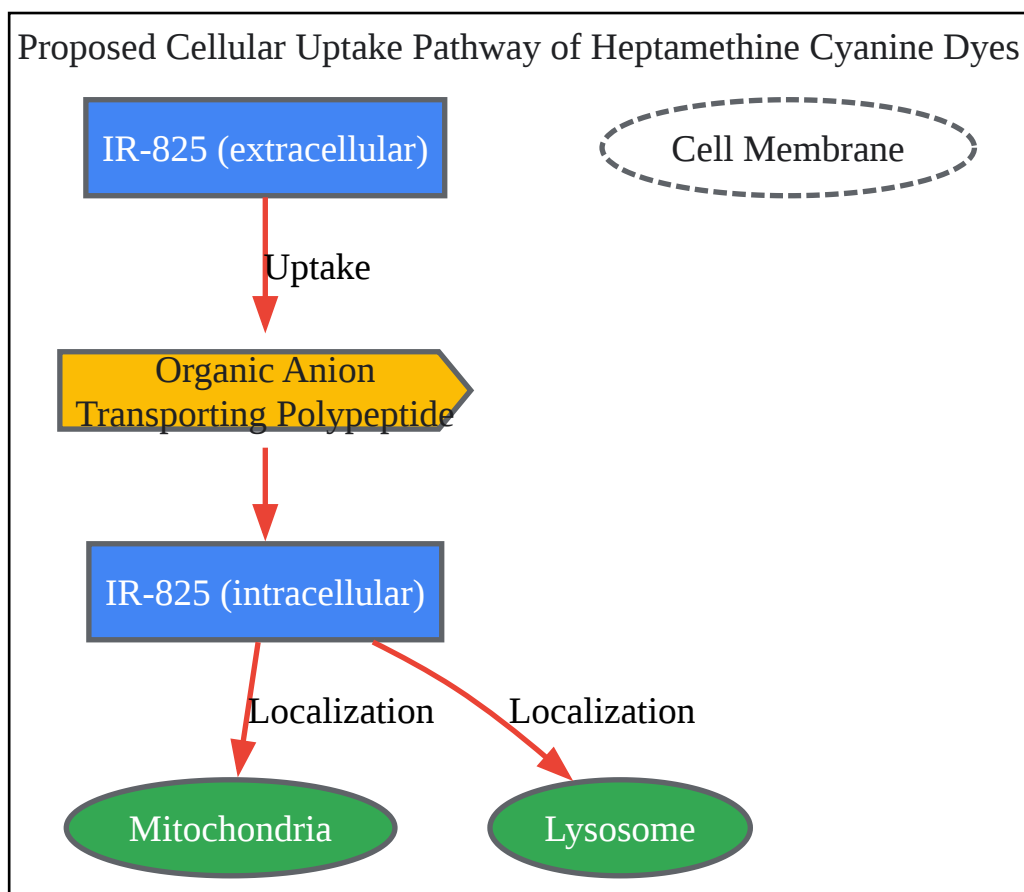
- **Cell Preparation:** Label a sample of cells with **IR-825** according to the protocol in section 3.2. Prepare an unlabeled control sample.
- **Staining:** Resuspend both labeled and unlabeled cells at a concentration of  $1 \times 10^6$  cells/mL in flow cytometry staining buffer.
- **Data Acquisition:** Analyze the cells using a flow cytometer equipped with a laser appropriate for exciting **IR-825** (e.g., ~780 nm) and a detector for its emission (e.g., ~830 nm).
- **Gating:** Use the unlabeled cells to set the background fluorescence gate.
- **Analysis:** Determine the percentage of cells that are positive for **IR-825** fluorescence and the mean fluorescence intensity of the positive population.

## Mandatory Visualizations



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Caption: A streamlined workflow for labeling live cells with **IR-825** dye.



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Caption: Proposed mechanism of **IR-825** uptake and localization in cancer cells.

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